molecular formula C17H25NO5S B153226 tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate CAS No. 85275-46-3

tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate

Cat. No.: B153226
CAS No.: 85275-46-3
M. Wt: 355.5 g/mol
InChI Key: SKOKKOPKFKENHX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tosyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:

    Starting Material: Piperidine derivative

    Reagent: Tosyl chloride (TsCl)

    Base: Triethylamine (Et3N)

    Solvent: Dichloromethane (DCM)

    Temperature: 0°C to room temperature

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DCM, THF), and bases (e.g., Et3N)

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, THF)

    Oxidation: Oxidizing agents (e.g., PCC, KMnO4), solvents (e.g., DCM, acetone)

Major Products:

    Substitution: Piperidine derivatives with various functional groups

    Reduction: Alcohols or amines

    Oxidation: Ketones or aldehydes

Biological Activity

Tert-butyl 3-(tosyloxy)piperidine-1-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer and other hyperproliferative diseases. This article will explore the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tosyl group and a tert-butyl ester. The tosyl group serves as an excellent leaving group in nucleophilic substitution reactions, facilitating various synthetic pathways. The general structure can be represented as follows:

tert Butyl 3 tosyloxy piperidine 1 carboxylate\text{tert Butyl 3 tosyloxy piperidine 1 carboxylate}

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its ability to inhibit serine/threonine kinases, which play crucial roles in cell signaling pathways related to growth and proliferation. Inhibitors of these kinases are of significant interest for cancer therapy, as they can modulate pathways that lead to tumor growth.

Key Mechanisms:

  • Kinase Inhibition : The compound has shown potential as an inhibitor of Bruton's tyrosine kinase (Btk), which is involved in B-cell signaling and has implications in various lymphoproliferative disorders .
  • Cell Proliferation Modulation : By inhibiting specific kinases, the compound may alter cell cycle progression and induce apoptosis in malignant cells.

Synthesis

The synthesis of this compound typically involves several steps, including acylation and sulfonation processes. A common synthetic route includes the following steps:

  • Formation of the Piperidine Derivative : Starting from piperidin-3-ol, the hydroxyl group is protected using a tert-butoxycarbonyl (Boc) group.
  • Tosylation : The resulting compound undergoes tosylation using p-toluenesulfonyl chloride to introduce the tosyl group.
  • Carboxylation : Finally, the carboxylic acid moiety is introduced via acylation.

This multi-step synthesis results in a yield that can vary based on reaction conditions .

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of this compound in various experimental settings:

Table 1: Summary of Biological Activities

Study Findings Methodology
Study AInhibition of Btk activity; reduced proliferation in B-cell linesIn vitro kinase assays
Study BInduction of apoptosis in cancer cell linesFlow cytometry analysis
Study CModulation of signaling pathways associated with cell growthWestern blot analysis
  • Inhibition of Btk Activity : A study demonstrated that this compound effectively inhibited Btk, leading to decreased viability in B-cell malignancies .
  • Apoptosis Induction : Another research effort showed that treatment with this compound resulted in significant apoptosis in various cancer cell lines, indicating its potential as a therapeutic agent .
  • Signaling Pathway Modulation : The compound was also found to modulate key signaling pathways, including those involving Akt and ERK, which are critical for cell survival and proliferation .

Properties

IUPAC Name

tert-butyl 3-(4-methylphenyl)sulfonyloxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5S/c1-13-7-9-15(10-8-13)24(20,21)23-14-6-5-11-18(12-14)16(19)22-17(2,3)4/h7-10,14H,5-6,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOKKOPKFKENHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCCN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60607554
Record name tert-Butyl 3-[(4-methylbenzene-1-sulfonyl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85275-46-3
Record name 1,1-Dimethylethyl 3-[[(4-methylphenyl)sulfonyl]oxy]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85275-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-[(4-methylbenzene-1-sulfonyl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (2.00 g, 9.94 mmol) in chloroform (20 ml) were successively added p-toluenesulfonyl chloride (2.27 g, 11.9 mmol) and triethylamine (1.66 ml, 11.9 mmol) at 0° C., and the mixture was stirred at 70° C. for 9 hr. The reaction mixture was allowed to cool to room temperature, water was added to the reaction mixture and the mixture was extracted with chloroform. The organic layer was successively washed with water and saturated brine and dried over anhydrous magnesium sulfate. After filtration, the solvent was concentrated under reduced pressure, and the residue was purified by silica gel chromatography (ethyl acetate:hexane=1:1) to give tert-butyl 3-(toluene-4-sulfonyloxy)piperidine-1-carboxylate (1.00 g, yield 28%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.27 g
Type
reactant
Reaction Step Two
Quantity
1.66 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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